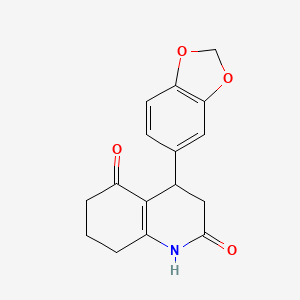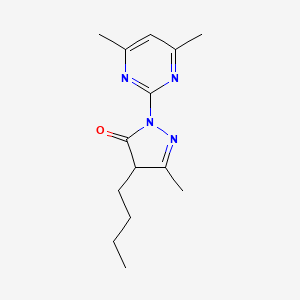![molecular formula C18H13F3N2O2 B4414023 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4414023.png)
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
描述
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide, also known as MI-773, is a small molecule inhibitor that has shown potential in cancer research. It is a member of the MDM2 inhibitor family and works by inhibiting the interaction between MDM2 and p53, which can lead to the activation of the p53 pathway.
作用机制
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide works by binding to the hydrophobic pocket of MDM2, which prevents MDM2 from binding to p53. This leads to the activation of the p53 pathway, which can induce cell cycle arrest or apoptosis in cancer cells. The binding of this compound to MDM2 is highly specific and does not affect other proteins that interact with MDM2.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide is its high specificity for MDM2, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
未来方向
There are several future directions for research on 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the efficacy of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
科学研究应用
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in cancer research due to its ability to activate the p53 pathway, which is often disrupted in cancer cells. It has shown promising results in preclinical studies, particularly in the treatment of hematological malignancies and solid tumors. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-10-15(13-7-2-3-8-14(13)22-10)16(24)17(25)23-12-6-4-5-11(9-12)18(19,20)21/h2-9,22H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTTZNCJIWGRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-N-phenylacetamide](/img/structure/B4413943.png)


![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4413961.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4413966.png)
![2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4413968.png)
![5-methyl-7-(2-methyl-1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4413979.png)
![ethyl [1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4413984.png)

![N-isopropyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4414005.png)
![N-(4-methylphenyl)-2-{[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4414015.png)
![2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)(ethyl)amino]ethanol](/img/structure/B4414016.png)
![4-(3-chlorophenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4414029.png)
![N-(4-fluorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4414047.png)